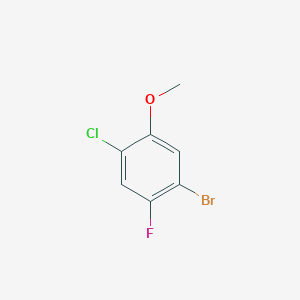

5-Bromo-2-chloro-4-fluoroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-chloro-2-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRHCBZTZQFNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436928 | |

| Record name | 5-bromo-2-chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146447-18-9 | |

| Record name | 5-bromo-2-chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-4-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-2-chloro-4-fluoroanisole for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoroanisole, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data and Physicochemical Properties

This compound, with the CAS number 146447-18-9 , is a halogenated anisole derivative valued for its unique substitution pattern that allows for selective chemical modifications.[1][2] Its properties make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 146447-18-9 | [1][2] |

| Molecular Formula | C₇H₅BrClFO | [1] |

| Molecular Weight | 239.47 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 72 - 76 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process starting from 4-fluoroanisole. The following protocols are detailed for the synthesis of the final compound and its precursors.

Synthesis of 4-Fluoroanisole (Precursor)

This procedure outlines the methylation of 4-fluorophenol to yield 4-fluoroanisole.

Experimental Protocol:

-

In a three-necked reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas sparging inlet tube, combine 4-fluorophenol (15.76 g, 125 mmol), water (75 g), PEG 600 (0.3 g), and 40% sodium hydroxide solution (24 g, 240 mmol).

-

Heat the mixture to 85°C with stirring.

-

Introduce methyl bromide (117 g) over a period of seven hours.

-

Monitor the reaction progress by Gas Chromatography (GC). The reaction is complete when the 4-fluorophenol is consumed (typically showing <1% remaining).

-

After cooling to room temperature, the upper organic phase is separated to yield 4-fluoroanisole.

Synthesis of 2-Chloro-4-fluoroanisole (Intermediate)

This protocol describes the chlorination of 4-fluoroanisole.

Experimental Protocol:

-

In a two-liter reaction flask equipped with a magnetic stirrer, thermometer, reflux condenser with a CaCl₂ moisture trap, and an addition funnel, place 4-fluoroanisole (252 g, 2 mol) and triethylamine (6 g, 0.06 mol).

-

Add sulfuryl chloride (300 g, 2.2 mol) through the addition funnel over 3.5 hours. The temperature will rise from approximately 25°C to 37°C, accompanied by gas evolution.

-

Stir the reaction mixture for an additional two hours to ensure completion.

Synthesis of this compound

This final step involves the bromination of 2-chloro-4-fluoroanisole.[3]

Experimental Protocol:

-

In a 0.5-liter reaction flask equipped with a magnetic stirrer, thermometer, addition funnel, and reflux condenser, place 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and an aqueous solution of zinc bromide (265.4 g, 0.92 mol, 78% aq.).

-

Warm the mixture to 50°C.

-

Add bromine (112 g, 0.7 mol) dropwise over two hours.

-

Maintain the reaction temperature at 54°C for an additional two hours.

-

Monitor the product formation using High-Performance Liquid Chromatography (HPLC). A typical analysis will show approximately 78.8% of the desired 5-bromo isomer.[3]

-

Cool the mixture to 25°C, at which point a light-colored solid will precipitate.

-

The crude product can be further purified by recrystallization.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[1] The unique arrangement of its halogen substituents allows for selective functionalization through cross-coupling reactions, leading to the construction of complex molecular architectures.

Precursor to Kinase Inhibitors

The quinazoline scaffold is a prominent feature in many approved kinase inhibitors that target signaling pathways implicated in cancer.[4][5] Derivatives of this compound can serve as precursors to quinazolinone-based structures that act as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

The following is an illustrative workflow for the synthesis of a substituted quinazolinone, a core structure in many kinase inhibitors.

Caption: Synthetic workflow for a substituted quinazolinone.

Role in Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Quinazoline-based inhibitors, which can be synthesized from this compound derivatives, are known to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.[6]

Caption: Inhibition of the EGFR signaling pathway.

Reactivity and Further Transformations

The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for selective cross-coupling reactions, which are fundamental in modern organic synthesis. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This differential reactivity enables the sequential introduction of different substituents.

The following is an illustrative experimental workflow for a selective Buchwald-Hartwig amination at the C-Br position, a common transformation for this class of compounds.

Caption: Workflow for a Buchwald-Hartwig amination.

Conclusion

This compound is a highly versatile and valuable building block for researchers and scientists in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties and the potential for selective chemical transformations make it an important intermediate in the synthesis of complex, biologically active molecules, including potent kinase inhibitors. The detailed experimental protocols provided in this guide serve as a practical resource for the synthesis and application of this key compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 146447-18-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-chloro-4-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-2-chloro-4-fluoroanisole, a halogenated aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates available data on its physical characteristics and provides detailed, standardized experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are crucial for its handling, reaction optimization, and purification. While experimental data for some properties of this specific molecule are not widely published, the available information is summarized below.

Data Presentation: Physical Properties of this compound

| Property | Value | Notes and Similar Compound Data |

| Molecular Formula | C₇H₅BrClFO | - |

| Molecular Weight | 239.47 g/mol | - |

| Appearance | White to light yellow crystalline powder | - |

| Melting Point | 72 - 76 °C | A similar compound, 5-Bromo-2-chloro-4-fluoroaniline, has a melting point of approximately 70-74 °C.[1] |

| Boiling Point | Data not available | For comparison, 2-Bromo-4-fluoroanisole has a boiling point of 89 °C at 1 mmHg. 4-Fluoroanisole has a boiling point of 157 °C.[2] |

| Density | Data not available | For comparison, 2-Bromo-4-fluoroanisole has a density of 1.581 g/mL at 25 °C. 4-Fluoroanisole has a density of 1.114 g/mL at 25 °C.[2] |

| Solubility | Data not available for this compound. | A structurally related compound, 5-Bromo-2-chloro-4-fluoroaniline, is soluble in alcohol, ether, and chlorinated carbons.[1] General solubility tests in water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄ can be performed to classify the compound.[3][4][5] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized standard procedures applicable to solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts.[6][7][8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.[8] Grind a small amount of the crystalline this compound into a fine powder using a mortar and pestle.[6][8]

-

Loading the Capillary Tube: Dip the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the powder into the bottom. The packed sample should be 2-3 mm in height.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.[6]

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[7]

Boiling Point Determination (Micro Method)

For determining the boiling point when only a small amount of substance is available.[10][11][12][13][14]

Apparatus:

-

Melting point apparatus or Thiele tube

-

Small test tube (e.g., 6x50 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

Add a few drops of the molten this compound into the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer.

-

Heat the apparatus. Initially, a stream of air bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid equals the external pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11][13]

Density Determination of a Solid (Pycnometer Method)

This method provides an accurate determination of the density of a solid by measuring the volume of a liquid displaced by the solid.[15][16][17][18][19]

Apparatus:

-

Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)

-

Analytical balance

-

A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)

-

Thermometer

Procedure:

-

Weigh the clean, dry, and empty pycnometer (m₁).

-

Place a sample of solid this compound into the pycnometer and weigh it (m₂). The mass of the sample is (m₂ - m₁).

-

Fill the pycnometer containing the solid with the chosen insoluble liquid. Gently swirl to remove any air bubbles. Insert the stopper and ensure the liquid rises to the top of the capillary.

-

Weigh the pycnometer containing the solid and the liquid (m₃).

-

Empty and clean the pycnometer. Fill it completely with the same liquid, insert the stopper, and weigh it (m₄). The mass of the liquid is (m₄ - m₁).

-

Measure the temperature of the liquid and find its density (ρ_liquid) from reference tables.

-

Calculation:

-

Volume of the liquid in the filled pycnometer = (m₄ - m₁) / ρ_liquid

-

Mass of the liquid in the pycnometer with the solid = m₃ - m₂

-

Volume of the liquid in the pycnometer with the solid = (m₃ - m₂) / ρ_liquid

-

Volume of the solid sample = (Volume of liquid in filled pycnometer) - (Volume of liquid with solid)

-

Density of the solid (ρ_solid) = (Mass of the solid sample) / (Volume of the solid sample)

-

Solubility Determination

A qualitative assessment of solubility in various solvents helps to understand the polarity and functional groups of a compound.[3][4][5][20]

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, concentrated H₂SO₄, ethanol, diethyl ether, and a chlorinated solvent (e.g., dichloromethane).

Procedure:

-

Place approximately 0.1 g of this compound into a small test tube.

-

Add 3 mL of the solvent to be tested in portions, shaking or vortexing after each addition.[3]

-

Observe if the solid dissolves completely. A compound is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

-

Record the compound as soluble or insoluble for each solvent.

-

The solubility profile can provide insights into the compound's chemical nature (e.g., solubility in aqueous base suggests an acidic functional group).

Visualization of Experimental Workflow

The logical progression for the physical characterization of this compound is depicted in the following workflow diagram.

Caption: Experimental workflow for determining the physical properties.

References

- 1. 5-Bromo-2-chloro-4-fluoroaniline [chembk.com]

- 2. 4-Fluoroanisole | 459-60-9 [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. byjus.com [byjus.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. scribd.com [scribd.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chemconnections.org [chemconnections.org]

- 13. chymist.com [chymist.com]

- 14. chemtips.wordpress.com [chemtips.wordpress.com]

- 15. che.utah.edu [che.utah.edu]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. scribd.com [scribd.com]

- 18. home.uni-leipzig.de [home.uni-leipzig.de]

- 19. store.astm.org [store.astm.org]

- 20. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Molecular Weight of 5-Bromo-2-chloro-4-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 5-Bromo-2-chloro-4-fluoroanisole, a halogenated aromatic compound of interest in various research and development applications.

Chemical Identity

This compound is a substituted anisole derivative. Its structure incorporates bromine, chlorine, and fluorine atoms on the benzene ring, along with a methoxy group.

-

Molecular Formula: C₇H₅BrClFO[1]

-

IUPAC Name: 1-bromo-4-chloro-2-fluoro-5-methoxybenzene[1]

-

CAS Number: 146447-18-9[2]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the standard atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), Fluorine (F), and Oxygen (O).

The following table summarizes the atomic weights of the elements present in the molecule and their contribution to the total molecular weight.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011[3][4] | 84.077 |

| Hydrogen | H | 5 | 1.008[5][6][7] | 5.040 |

| Bromine | Br | 1 | 79.904[8][9] | 79.904 |

| Chlorine | Cl | 1 | 35.453[10][11] | 35.453 |

| Fluorine | F | 1 | 18.998[12][13] | 18.998 |

| Oxygen | O | 1 | 15.999[14][15] | 15.999 |

| Total | 239.471 |

The calculated molecular weight of this compound is 239.471 g/mol .

Elemental Composition Visualization

The following diagram illustrates the logical relationship of the elemental components that constitute the this compound molecule.

Summary

This guide has detailed the determination of the molecular weight of this compound. By summing the atomic weights of its constituent elements (seven carbon, five hydrogen, one bromine, one chlorine, one fluorine, and one oxygen atom), the molecular weight is calculated to be 239.471 g/mol . This value is a fundamental property for researchers and professionals in the fields of chemistry and drug development for stoichiometric calculations, material characterization, and analytical method development.

References

- 1. PubChemLite - this compound (C7H5BrClFO) [pubchemlite.lcsb.uni.lu]

- 2. 146447-18-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Chlorine - Wikipedia [en.wikipedia.org]

- 11. chlorineinstitute.org [chlorineinstitute.org]

- 12. byjus.com [byjus.com]

- 13. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoroanisole: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoroanisole, a halogenated aromatic compound with significant applications as a key intermediate in the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors. This document details its chemical structure, physical properties, synthesis protocols, and its role in the development of therapeutic agents, including a notable application in the synthesis of a potent soluble epoxide hydrolase (sEH) inhibitor.

Chemical Structure and Properties

This compound is a substituted anisole with the molecular formula C₇H₅BrClFO.[1][2] Its structure features a benzene ring substituted with a methoxy group, a bromine atom, a chlorine atom, and a fluorine atom. This unique combination of functional groups imparts specific reactivity and makes it a versatile building block in organic synthesis.

The chemical structure can be represented by the SMILES notation: COC1=CC(=C(C=C1Cl)F)Br.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrClFO | [1][2] |

| Molecular Weight | 239.47 g/mol | [1][2] |

| CAS Number | 146447-18-9 | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 72 - 76 °C | [2] |

| Purity | ≥ 98% (GC) | [2] |

Spectroscopic Data

Mass Spectrometry (Predicted)

The predicted mass spectrum shows characteristic peaks corresponding to the molecular ion and its isotopic variants due to the presence of bromine and chlorine.

| Adduct | m/z |

| [M]+ | 237.91908 |

| [M+H]+ | 238.92691 |

| [M+Na]+ | 260.90885 |

Data sourced from PubChemLite.[3]

NMR Spectroscopy (Anticipated)

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the two protons on the benzene ring, and a singlet for the methoxy group protons. The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms, with their chemical shifts influenced by the attached functional groups. Due to the presence of fluorine, C-F coupling would be observed for the carbon atoms in close proximity to the fluorine atom.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum is expected to exhibit characteristic absorption bands for the C-O stretching of the ether group, C-H stretching and bending of the aromatic ring and the methyl group, and C-X (C-Br, C-Cl, C-F) stretching vibrations.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2-chloro-4-fluoroanisole. The following is a representative experimental protocol:

Materials:

-

2-chloro-4-fluoroanisole

-

Bromine

-

A Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)

-

An inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-4-fluoroanisole in the inert solvent and cool the mixture in an ice bath.

-

Add the Lewis acid catalyst to the solution.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench it by carefully adding a saturated solution of sodium bisulfite to remove excess bromine.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development: Synthesis of a Soluble Epoxide Hydrolase (sEH) Inhibitor

This compound is a crucial intermediate in the synthesis of potent enzyme inhibitors. A significant application is in the preparation of GSK2256294, a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH).

Experimental Workflow: Synthesis of a GSK2256294 Analog

The following diagram illustrates a plausible synthetic workflow for a structural analog of GSK2256294, highlighting the incorporation of the this compound moiety.

References

Spectroscopic Profile of 5-Bromo-2-chloro-4-fluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-2-chloro-4-fluoroanisole (CAS No: 146447-18-9), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Detailed, generalized experimental protocols for acquiring such spectra for a solid organic compound are provided to guide researchers in their own analyses. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction

This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its utility in the development of novel pharmaceuticals and agrochemicals underscores the importance of a thorough understanding of its structural and spectroscopic characteristics. Accurate spectroscopic data is crucial for reaction monitoring, quality control, and the unambiguous identification of this compound. This guide aims to fill the current gap in available data by providing high-quality predicted spectroscopic information and standardized protocols for its experimental verification.

Predicted Spectroscopic Data

The following spectroscopic data has been predicted using reputable online spectral database and prediction software. It is imperative to note that this data is for reference purposes only and should be confirmed by experimental analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.65 | Doublet | 1H | Ar-H |

| 7.20 | Doublet | 1H | Ar-H |

| 3.90 | Singlet | 3H | -OCH ₃ |

Predicted in CDCl₃ at 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 155.0 (d, ¹JCF) | C -F |

| 149.0 | C -OCH₃ |

| 125.0 (d) | C -H |

| 120.0 (d) | C -Cl |

| 118.0 (d) | C -H |

| 115.0 (d) | C -Br |

| 56.5 | -OC H₃ |

Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to C-F coupling.

Mass Spectrometry (MS)

The predicted mass spectrum would be expected to show a molecular ion peak cluster characteristic of a compound containing one bromine and one chlorine atom.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Relative Abundance (%) | Assignment |

| 238 | Moderate | [M]⁺ (with ⁷⁹Br, ³⁵Cl) |

| 240 | High | [M+2]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) |

| 242 | Moderate | [M+4]⁺ (with ⁸¹Br, ³⁷Cl) |

| 223 | High | [M-CH₃]⁺ |

| 195 | Moderate | [M-CH₃-CO]⁺ |

| 114 | Moderate | [C₆H₂FO]⁺ |

The isotopic pattern for the molecular ion is a key identifier.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl) |

| 1600-1450 | Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1100-1000 | Strong | C-F stretch |

| 1050-1000 | Medium | C-O-C stretch (symmetric) |

| 850-750 | Strong | C-Cl stretch |

| 700-600 | Medium | C-Br stretch |

Predicted for a solid sample (KBr pellet or thin film).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer might include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (or as needed for adequate signal-to-noise)

-

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Use the same prepared sample as for ¹H NMR.

-

Acquire the spectrum using a standard proton-decoupled pulse sequence. Typical parameters on a 100 MHz spectrometer might include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 (or as needed for adequate signal-to-noise)

-

-

Process the FID, perform Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Inject 1 µL of the prepared sample solution into the GC-MS system.

Infrared (IR) Spectroscopy

-

Place a small amount of the solid sample (a few milligrams) in a clean vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[1]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]

-

Ensure the FT-IR spectrometer is properly calibrated.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film into the sample holder.

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2-chloro-4-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-fluoroanisole is a halogenated aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its complex substitution pattern presents a unique case for nuclear magnetic resonance (NMR) spectroscopic analysis, which is an essential technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a comprehensive experimental protocol for acquiring such data, and visual diagrams illustrating the experimental workflow and key spectroscopic principles.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These tables provide anticipated chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the methoxy group protons.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.45 | Doublet (d) | JH-F ≈ 8.0 Hz | 1H | H-3 |

| 2 | 7.20 | Doublet (d) | JH-F ≈ 6.0 Hz | 1H | H-6 |

| 3 | 3.90 | Singlet (s) | - | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group. The carbon signals will exhibit splitting due to coupling with the fluorine atom.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 157.5 | Doublet (d) | ¹JC-F ≈ 250 Hz | C-4 |

| 2 | 152.0 | Doublet (d) | ³JC-F ≈ 3 Hz | C-1 |

| 3 | 128.5 | Doublet (d) | ⁴JC-F ≈ 4 Hz | C-6 |

| 4 | 123.0 | Doublet (d) | ²JC-F ≈ 20 Hz | C-2 |

| 5 | 118.0 | Doublet (d) | ²JC-F ≈ 25 Hz | C-3 |

| 6 | 112.0 | Doublet (d) | ³JC-F ≈ 7 Hz | C-5 |

| 7 | 56.5 | Singlet (s) | - | -OCH₃ |

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound like this compound is provided below.

Materials and Equipment

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flask

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is typically required. Typical parameters include a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the peak multiplicities and measure the coupling constants.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for NMR spectroscopy and the spin-spin coupling relationships within the this compound molecule.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Spin-spin coupling in this compound.

An In-depth Technical Guide to the FTIR and Mass Spectrometry of 5-Bromo-2-chloro-4-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) characteristics of 5-Bromo-2-chloro-4-fluoroanisole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict its spectral behavior. This information is crucial for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical and agrochemical research.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the FTIR and mass spectrometric analysis of this compound. These predictions are based on the known absorption frequencies of its constituent functional groups and the expected fragmentation patterns of halogenated aromatic compounds.

Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | -OCH₃ Asymmetric and Symmetric C-H Stretch |

| 1600-1585 | Medium to Strong | Aromatic C=C Ring Stretch |

| 1500-1400 | Medium to Strong | Aromatic C=C Ring Stretch |

| 1250-1200 | Strong | Aryl-O Asymmetric Stretch |

| 1050-1000 | Strong | Aryl-O Symmetric Stretch |

| 1200-1100 | Strong | C-F Stretch |

| 800-600 | Strong | C-Cl Stretch |

| 600-500 | Medium | C-Br Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment of Ion Fragment | Notes |

| 236/238/240 | High | [M]⁺ (Molecular Ion) | Isotopic pattern due to Br and Cl |

| 221/223/225 | Medium | [M - CH₃]⁺ | Loss of a methyl radical |

| 193/195/197 | Medium | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 157/159 | Low | [M - Br]⁺ | Loss of a bromine radical |

| 128 | Low | [C₆H₂FO]⁺ | Fragment after loss of Br and Cl |

| 99 | Low | [C₅H₂F]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for conducting FTIR and mass spectrometry analysis on a solid aromatic compound like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Methodology: Attenuated Total Reflectance (ATR) is a common and straightforward method for solid samples.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.

-

-

Background Spectrum:

-

With the clean ATR crystal exposed to the ambient air, collect a background spectrum. This will account for the absorbance of CO₂ and water vapor in the atmosphere.

-

-

Sample Preparation:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

-

Sample Analysis:

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Initiate the sample scan. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology: Electron Ionization (EI) is a standard technique for the analysis of relatively volatile and thermally stable organic compounds.

-

Instrument Preparation:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

-

The instrument should be operating under a high vacuum.

-

-

Sample Introduction:

-

For a solid sample, a direct insertion probe (DIP) is often used.

-

Load a small amount of the crystalline this compound into a capillary tube and place it in the probe.

-

Insert the probe into the mass spectrometer's ion source.

-

-

Ionization and Analysis:

-

Gently heat the probe to volatilize the sample into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

-

-

Data Acquisition and Interpretation:

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ions. Pay close attention to the isotopic patterns to confirm the presence of bromine and chlorine.[1]

-

Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Solubility Landscape of 5-Bromo-2-chloro-4-fluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for 5-Bromo-2-chloro-4-fluoroanisole (CAS No. 1394833-27-7). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a predictive qualitative solubility profile based on structurally analogous compounds. Furthermore, it details standardized experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data. A logical workflow is presented to guide the process of solubility assessment for this and similar haloaromatic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its halogenated and methoxylated benzene ring structure dictates its physicochemical properties, including solubility, which is a critical parameter in drug development, process chemistry, and formulation science. Understanding the solubility of this compound in various solvents is essential for its effective handling, reaction optimization, purification, and formulation.

Predicted Solubility Profile

Based on the solubility of a related compound, 5-Bromo-2-chloro-4-fluoroaniline, which is reported to be soluble in alcohol, ether, and chlorinated carbons, a similar trend can be anticipated for this compound. It is also noted to be soluble in methanol.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The ether oxygen can act as a hydrogen bond acceptor. The overall polarity is suitable for interaction with alcohols. Solubility in methanol has been reported. |

| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | Dipole-dipole interactions between the solvent and the polar C-O and C-halogen bonds of the solute are expected to facilitate dissolution. |

| Nonpolar Aprotic | Hexane, Toluene | Sparingly Soluble | The nonpolar aromatic ring and halogen atoms will have some affinity for nonpolar solvents, but the polar ether group may limit high solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | The presence of chlorine and other halogens on the solute molecule suggests favorable interactions with chlorinated solvents through London dispersion forces and dipole-dipole interactions. |

| Aqueous Solvents | Water | Insoluble | The molecule is predominantly nonpolar and lacks significant hydrogen bonding donor capabilities, making it unlikely to dissolve in water. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Sparingly Soluble: A portion of the solid dissolves, but some solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations. The test can be repeated with gentle warming if the compound's stability permits, noting the temperature.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the saturation concentration of this compound in a solvent at a specified temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve using the HPLC or GC system by injecting the standard solutions and plotting the peak area versus concentration.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution using the calibrated HPLC or GC method to determine the concentration of this compound.

-

Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound at that temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for the systematic assessment of compound solubility.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a reasoned, qualitative solubility profile can be predicted based on its molecular structure and comparison with analogous compounds. This guide provides robust, standardized experimental protocols for researchers to determine both qualitative and quantitative solubility, thereby generating the critical data needed for drug development and chemical process optimization. The outlined logical workflow offers a systematic approach to solubility assessment, ensuring a thorough and efficient investigation.

An In-depth Technical Guide to the Theoretical Properties of 5-Bromo-2-chloro-4-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and known properties of 5-Bromo-2-chloro-4-fluoroanisole, a key halogenated intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Molecular Structure and Identifiers

This compound is an aromatic compound with the chemical formula C₇H₅BrClFO.[1] Its structure, featuring a methoxy group and three different halogen substituents on the benzene ring, offers unique reactivity for targeted chemical modifications.[2][3]

| Identifier | Value |

| Molecular Formula | C₇H₅BrClFO[1] |

| SMILES | COC1=CC(=C(C=C1Cl)F)Br[1] |

| InChI | InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,1H3[1] |

| InChIKey | KHRHCBZTZQFNDK-UHFFFAOYSA-N[1] |

| IUPAC Name | 1-bromo-4-chloro-2-fluoro-5-methoxybenzene[1] |

| Monoisotopic Mass | 237.91963 Da[1] |

Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 238.47 g/mol | Calculated from molecular formula |

| XlogP (Predicted) | 3.3 | A measure of lipophilicity.[1] |

| Melting Point | 27-28 °C | Value for the related compound 5-Bromo-2-chloroanisole.[4][5] |

| Boiling Point | ~230-245 °C | Estimated based on related compounds like 5-Bromo-2-chloroanisole (240-245 °C) and 4-Bromo-2-fluoroanisole (84 °C at 7 mmHg).[5][6] |

| Density | ~1.6 g/cm³ | Estimated based on related compounds like 5-Bromo-2-chloroanisole (1.631 g/mL) and 4-Bromo-2-fluoroanisole (1.59 g/mL).[5][6] |

Spectral and Analytical Data

Detailed experimental spectra for this compound are not publicly available. However, theoretical predictions and data from related compounds can infer its spectral characteristics. A patent for its synthesis mentions characterization by 13C NMR.[7]

| Spectral Data Type | Predicted/Reported Characteristics |

| ¹³C NMR | A ¹³C NMR spectrum has been recorded for this compound.[7] |

| Mass Spectrometry | Predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺ (135.1 Ų) and [M+Na]⁺ (150.2 Ų).[1] |

| Infrared (IR) Spectroscopy | Expected peaks corresponding to C-O-C stretching of the anisole group, C-H aromatic stretching, and C-X (X=F, Cl, Br) stretching vibrations. |

Synthesis and Experimental Protocols

This compound is synthesized as an intermediate for agrochemicals.[7] The preferred industrial method involves the direct bromination of 2-chloro-4-fluoroanisole.[7]

A. Synthesis of 4-Fluoroanisole: This initial step involves the methylation of 4-fluorophenol. The reaction is carried out by treating 4-fluorophenol with methyl bromide in the presence of sodium hydroxide and polyethylene glycol 600 in water at 85°C.[7]

B. Synthesis of 2-Chloro-4-fluoroanisole (CFA): 4-Fluoroanisole is chlorinated using sulfuryl chloride with triethylamine as a catalyst. The reaction proceeds at a temperature between 25°C and 37°C.[7]

C. Synthesis of this compound: The final step is the bromination of 2-chloro-4-fluoroanisole. The reaction is conducted by adding bromine to a mixture of 2-chloro-4-fluoroanisole and an aqueous solution of zinc bromide at 50°C. The temperature is maintained for a few hours to complete the reaction.[7] HPLC analysis is used to monitor the reaction progress.[7]

Reactivity and Potential for Further Functionalization

The unique arrangement of halogen atoms and the methoxy group on the aromatic ring makes this compound a versatile building block in organic synthesis.[2] The different halogens (F, Cl, Br) offer opportunities for selective reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The bromine atom is typically the most reactive site for such cross-coupling reactions.

References

- 1. PubChemLite - this compound (C7H5BrClFO) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoroanisole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoroanisole, a key halogenated aromatic intermediate. The document details a robust, multi-step synthesis process, including reaction parameters and yields for each synthetic transformation. Physicochemical and structural properties are summarized, and its primary application as a building block in the synthesis of complex molecules for the agrochemical and pharmaceutical industries is discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, along with a methoxy group, provides multiple reactive sites for further chemical modification. This versatility makes it a valuable intermediate in the preparation of more complex molecules, particularly in the development of novel agrochemicals and active pharmaceutical ingredients (APIs).[1] The strategic placement of these functional groups allows for selective and regiocontrolled reactions, which is a critical aspect of modern medicinal chemistry and materials science. This guide outlines the synthesis, characterization, and known applications of this important chemical building block.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrClFO | [1] |

| Molecular Weight | 239.47 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 72 - 76 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| CAS Number | 146447-18-9 | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1Cl)F)Br | [2] |

| InChI Key | KHRHCBZTZQFNDK-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from 4-fluorophenol. The following experimental protocols are adapted from the procedures outlined in patent literature, which describe a high-yield and industrially scalable method.

Experimental Protocols

Step A: Synthesis of 4-Fluoroanisole

-

To a three-necked reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas sparging inlet tube, add 4-fluorophenol (15.76 g, 125 mmol), water (75 g), PEG 600 (0.3 g), and 40% NaOH solution (24 g, 240 mmol).

-

Heat the mixture to 85°C with stirring.

-

Introduce methyl bromide (117 g) into the mixture over a period of seven hours.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the upper organic phase. The expected product is 4-fluoroanisole.

Step B: Synthesis of 2-Chloro-4-fluoroanisole

-

In a two-liter reaction flask equipped with a magnetic stirrer, thermometer, reflux condenser with a CaCl₂ moisture trap, and an addition funnel, place 4-fluoroanisole (252 g, 2 mol) and triethylamine (6 g, 0.06 mol).

-

Slowly add sulfuryl chloride (300 g, 2.2 mol) over 3.5 hours. Note the evolution of gas (HCl and SO₂). The temperature will rise from 25°C to approximately 37°C.

-

Continue stirring for two hours after the addition is complete.

-

Monitor the reaction by GC to confirm the consumption of the starting material. The primary product is 2-chloro-4-fluoroanisole.

Step C: Synthesis of this compound

-

In a 0.5-liter magnetically stirred reaction flask with a thermometer, addition funnel, and reflux condenser, place 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and an aqueous solution of ZnBr₂ (265.4 g, 0.92 mol, 78% aq.).

-

Warm the mixture to 50°C.

-

Add bromine (112 g, 0.7 mol) over the course of two hours.

-

Maintain the temperature at 54°C for an additional two hours.

-

Monitor the product distribution by HPLC.

-

Cool the mixture to 25°C, which should induce the precipitation of a light-colored solid. This solid is the desired this compound.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Reaction Data

The following table summarizes the quantitative data for the synthesis of this compound and its intermediates.

| Step | Starting Material | Product | Reagents | Yield |

| A | 4-Fluorophenol | 4-Fluoroanisole | MeBr, NaOH, PEG 600 | ~98.8% (by GC area) |

| B | 4-Fluoroanisole | 2-Chloro-4-fluoroanisole | SO₂Cl₂, TEA | High conversion |

| C | 2-Chloro-4-fluoroanisole | This compound | Br₂, ZnBr₂(aq) | ~78.8% (by HPLC area) |

Spectroscopic Data

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 238.92691 |

| [M+Na]⁺ | 260.90885 |

| [M-H]⁻ | 236.91235 |

| [M]⁺ | 237.91908 |

Data obtained from PubChem.[2]

Applications and Future Outlook

This compound is primarily utilized as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its polysubstituted nature allows for the introduction of various functional groups through cross-coupling reactions or nucleophilic substitution, enabling the construction of complex molecular architectures.[3] The presence of both bromine and chlorine atoms provides orthogonal reactivity, allowing for selective transformations at different positions on the aromatic ring.

The demand for novel and effective agrochemicals and pharmaceuticals continues to drive research and development in synthetic chemistry. As a key building block, this compound is expected to remain a relevant and valuable compound for the foreseeable future. Further research may explore its use in the development of new materials, such as specialty polymers and coatings, where its unique halogenation pattern could impart desirable properties like chemical resistance and thermal stability.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The multi-step synthesis from readily available starting materials is well-documented and offers a high-yielding route to this important intermediate. While comprehensive experimental spectroscopic data is not widely available, its physicochemical properties are well-defined. The primary utility of this compound lies in its role as a versatile building block for the synthesis of complex molecules in the agrochemical and pharmaceutical sectors. This guide serves as a valuable resource for chemists and researchers working in these and related fields.

References

An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoroanisole

This document provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoroanisole, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries who require detailed technical information for safe handling and application.

Chemical Identification and Properties

This compound is a halogenated aromatic compound. Its unique substitution pattern makes it a valuable building block in organic synthesis.[1][2]

| Property | Value | Source |

| CAS Number | 146447-18-9 | [2] |

| Molecular Formula | C₇H₅BrClFO | [2] |

| Molecular Weight | 239.47 g/mol | [2] |

| Synonyms | 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene | [2] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 72.0 to 76.0 °C | [2] |

| Purity | >98.0% (GC) | [2] |

Hazard Identification and Safety Information

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

| Hazard Statement | Code | Description |

| Causes skin irritation | H315 | Irritating to the skin. |

| Causes serious eye irritation | H319 | Causes severe irritation to the eyes. |

Precautionary Statements:

| Precautionary Code | Description |

| P264 | Wash skin thoroughly after handling. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

Source:

Due to limited specific toxicity data, it is crucial to handle this chemical with care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles to avoid direct contact.[3]

Applications in Research and Industry

This compound is a versatile intermediate primarily used in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its role as a building block is critical in the development of:

-

Agrochemicals: It is an intermediate in the synthesis of certain crop protection products.[1][2]

-

Pharmaceuticals: The compound is utilized in the creation of complex molecules for drug discovery.[2]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the direct bromination of 2-chloro-4-fluoroanisole.[1]

A. Synthesis of 4-Fluoroanisole:

-

A mixture of 4-Fluorophenol (15.76 g, 125 mmol), water (75 g), PEG 600 (0.3 g), and NaOH (40%, 24 g, 240 mmol) is prepared in a three-necked reaction flask equipped with magnetic stirring, a reflux condenser, and a gas sparging inlet tube.

-

The mixture is stirred at 85°C while methyl bromide (117 g) is fed in over seven hours.

-

After cooling to room temperature, the upper phase containing 4-Fluoroanisole is separated.[1]

B. Synthesis of 2-Chloro-4-fluoroanisole (CFA):

-

In a two-liter reaction flask with a thermometer, reflux condenser with a CaCl₂ moisture trap, and an addition funnel, 4-Fluoroanisole (252 g, 2 mole) and triethylamine (6 g, 0.06 mole) are placed.

-

Sulfuryl chloride (300 g, 2.2 mole) is added over 3.5 hours, during which the temperature rises from 25 to 37°C.[1]

C. Synthesis of this compound:

-

Into a 0.5-liter magnetically stirred reaction flask with a thermometer, addition funnel, and reflux condenser, place 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and an aqueous solution of ZnBr₂ (265.4 g, 0.92 mol, 78%).

-

The mixture is warmed to 50°C.

-

Bromine (112 g, 0.7 mol) is added over two hours.

-

The reaction is continued for an additional two hours at 54°C.

-

After cooling the mixture to 25°C, a light-colored solid precipitates, which is the desired product.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and a general hazard response procedure.

Caption: Synthesis workflow for this compound.

Caption: General hazard response workflow for chemical exposure.

References

Methodological & Application

Synthesis of 5-Bromo-2-chloro-4-fluoroanisole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Bromo-2-chloro-4-fluoroanisole, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The described multi-step synthesis is a practical approach for laboratory-scale preparation.

Introduction

This compound is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable building block in organic synthesis. Its structure allows for selective functionalization, enabling the construction of complex molecules for drug discovery and crop protection.[1] The following protocols detail a three-step synthesis commencing from 4-fluorophenol.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step process:

-

Methylation: Conversion of 4-fluorophenol to 4-fluoroanisole.

-

Chlorination: Introduction of a chlorine atom at the C2 position of 4-fluoroanisole to yield 2-chloro-4-fluoroanisole.

-

Bromination: Regioselective bromination of 2-chloro-4-fluoroanisole at the C5 position to afford the final product.

Experimental Protocols

Step 1: Synthesis of 4-Fluoroanisole

This procedure outlines the methylation of 4-fluorophenol using methyl bromide.

Materials:

-

4-Fluorophenol (4-FP)

-

Sodium hydroxide (NaOH), 40% aqueous solution

-

Polyethylene glycol 600 (PEG 600)

-

Methyl bromide (MeBr)

-

Water

Equipment:

-

Three-necked reaction flask

-

Magnetic stirrer

-

Reflux condenser

-

Gas sparging inlet tube

Procedure:

-

To a three-necked reaction flask equipped with a magnetic stirrer, reflux condenser, and gas sparging inlet tube, add 4-fluorophenol (15.76 g, 125 mmol), water (75 g), and PEG 600 (0.3 g).[2]

-

Add 40% aqueous sodium hydroxide solution (24 g, 240 mmol).[2]

-

Heat the mixture to 85°C with stirring.[2]

-

Introduce methyl bromide (117 g) into the reaction mixture over a period of seven hours.[2]

-

Monitor the reaction progress by Gas Chromatography (GC). The reaction is considered complete when the starting material is consumed (e.g., GC analysis shows approximately 0.70% 4-FP).[2]

-

After completion, cool the reaction mixture to room temperature.[2]

-

Transfer the mixture to a separatory funnel and allow the phases to separate.

-

Collect the upper organic phase, which is the desired 4-fluoroanisole.

Step 2: Synthesis of 2-Chloro-4-fluoroanisole

This protocol describes the chlorination of 4-fluoroanisole using sulfuryl chloride.

Materials:

-

4-Fluoroanisole (4-FA)

-

Triethylamine (TEA)

-

Sulfuryl chloride (SO₂Cl₂)

Equipment:

-

Two-liter reaction flask

-

Magnetic stirrer

-

Thermometer

-

Reflux condenser with a CaCl₂ moisture trap and a water scrubber

-

Addition funnel

Procedure:

-

In a two-liter reaction flask equipped with a magnetic stirrer, thermometer, reflux condenser (topped with a CaCl₂ trap and a water scrubber), and an addition funnel, place 4-fluoroanisole (252 g, 2 mole) and triethylamine (6 g, 0.06 mole).[2]

-

Slowly add sulfuryl chloride (300 g, 2.2 mole) through the addition funnel over 3.5 hours. During the addition, gas evolution (HCl and SO₂) will be observed, and the temperature will rise from 25°C to 37°C.[2]

-

Stir the reaction mixture for an additional two hours after the addition is complete.

-

The crude product can be used directly in the next step or purified by distillation.

Step 3: Synthesis of this compound

This final step involves the bromination of 2-chloro-4-fluoroanisole.

Materials:

-

2-Chloro-4-fluoroanisole (CFA)

-

Zinc bromide (ZnBr₂), 78% aqueous solution

-

Bromine (Br₂)

-

38% aqueous sodium bisulfite solution

-

Water

Equipment:

-

0.5-liter reaction flask

-

Magnetic stirrer

-

Thermometer

-

Addition funnel

-

Reflux condenser

Procedure:

-

To a 0.5-liter reaction flask equipped with a magnetic stirrer, thermometer, addition funnel, and reflux condenser, add 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and 78% aqueous zinc bromide solution (265.4 g, 0.92 mol).[2]

-

Warm the mixture to 50°C.[2]

-

Add bromine (112 g, 0.7 mol) dropwise over two hours.[2]

-

Maintain the reaction temperature at 54°C for an additional two hours.[2]

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to determine the product distribution.[2]

-

After the reaction is complete, cool the mixture to 25°C. A light-colored solid may precipitate.[2]

-

Quench the reaction by adding a small amount of 38% aqueous sodium bisulfite solution to remove any unreacted bromine.[2]

-

Separate the phases and wash the organic layer with water.[2]

-

The crude product can be purified by evaporation of the solvent or other chromatographic techniques.

Data Presentation

The following table summarizes the quantitative data from the synthesis, particularly the product distribution after the bromination step as determined by HPLC analysis.[2]

| Compound | Abbreviation | Percentage (%) |

| 2-Chloro-4-fluoroanisole | CFA | 3.4 |

| This compound | 5-BCFA | 78.8 |

| 6-Bromo-2-chloro-4-fluoroanisole | 6-BCFA | 12.9 |

| Other Impurities | - | Balance |

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Purification and Analysis Workflow

This diagram outlines the general workflow for the workup and analysis of the final product.

Caption: General workup and analysis procedure.

References

Application Notes and Protocols for the Synthesis of 5-Bromo-2-chloro-4-fluoroanisole

Introduction

5-Bromo-2-chloro-4-fluoroanisole is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its specific substitution pattern presents a synthetic challenge, making a reliable and scalable protocol essential for researchers in drug discovery and crop protection.[1][2] This document provides a detailed protocol for the synthesis of this compound, adapted from established methods.[1] The protocol outlines a three-step process commencing with the methylation of 4-fluorophenol, followed by chlorination, and culminating in the regioselective bromination to yield the desired product.

Data Presentation

The following table summarizes the quantitative data for the final bromination step in the synthesis of this compound.[1]

| Compound | Starting Amount (moles) | Reagent | Reagent Amount (moles) | Reaction Temperature | Reaction Time | HPLC Analysis Results |

| 2-Chloro-4-fluoroanisole (CFA) | 0.7 | Bromine | 0.7 | 50-54°C | 4 hours | 3.4% CFA, 78.8% 5-BCFA, 12.9% 6-BCFA |

| Zinc Bromide (aq.) | 0.92 |

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocols

The synthesis of this compound is performed in three main steps.

Step A: Synthesis of 4-Fluoroanisole [1]

-

Reaction Setup: In a three-necked reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas sparging inlet tube, combine 4-fluorophenol (15.76 g, 125 mmol), water (75 g), PEG 600 (0.3 g), and 40% sodium hydroxide solution (24 g, 240 mmol).

-

Methylation: Heat the mixture to 85°C with stirring. Introduce methyl bromide (11.7 g, 123 mmol) over a period of seven hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The upper organic phase is then separated to yield 4-fluoroanisole.